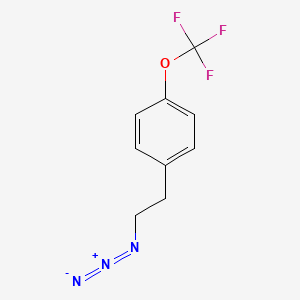

1-(2-Azidoethyl)-4-(trifluoromethoxy)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(2-Azidoethyl)-4-(trifluoromethoxy)benzene” is likely a complex organic compound. Azido compounds are known for their high reactivity and are often used in click chemistry . The trifluoromethoxy group is a common substituent in organic chemistry and is known for its ability to influence the physical and chemical properties of the molecule .

Molecular Structure Analysis

The molecular structure of “1-(2-Azidoethyl)-4-(trifluoromethoxy)benzene” would likely be influenced by the azido and trifluoromethoxy groups. These groups can have significant effects on the molecule’s conformation and reactivity .Chemical Reactions Analysis

Azido compounds are known for their participation in click chemistry, a type of chemical reaction characterized by its efficiency and versatility . The azide group can react with a variety of functional groups, leading to a wide range of possible reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Azidoethyl)-4-(trifluoromethoxy)benzene” would be influenced by its functional groups. For example, the azide group is known for its high reactivity, while the trifluoromethoxy group can influence the molecule’s polarity and stability .科学的研究の応用

Organic Synthesis and Material Modification

- Benzylation of Alcohols: The synthesis and reactivity of stable organic salts, such as 2-Benzyloxy-1-methylpyridinium triflate, have been explored for converting alcohols into benzyl ethers, indicating the utility of related compounds in organic synthesis for achieving good to excellent yields in benzylation reactions (Poon & Dudley, 2006).

- Electrophilic Substitution: The selective lithiation and subsequent electrophilic substitution of trifluoromethylated benzene derivatives demonstrate their potential in the targeted modification of aromatic compounds, providing a pathway for the synthesis of functionalized materials (Schlosser, Porwisiak, & Mongin, 1998).

Supramolecular Chemistry

- Development of Multielectron Redox Systems: Research on poly(6-azulenylethynyl)benzene derivatives exhibits their capability as multielectron redox systems with unique liquid crystalline behavior, highlighting the role of such compounds in advancing electronic and photonic materials (Ito et al., 2003).

- High Surface Area Materials: The creation of frameworks with high surface area and intricate hydrogen-bonded networks illustrates the application of benzene derivatives in constructing materials with significant porosity and stability, useful for gas adsorption and storage applications (Chemical communications, 2015).

Click Chemistry for Material Functionalization

- Surface Modification: The "click" chemistry approach, involving azide-modified graphitic surfaces and alkyne-terminated molecules, showcases the adaptability of azide-functionalized benzene derivatives in covalently attaching functional groups to surfaces, enhancing the properties of materials for various applications (Devadoss & Chidsey, 2007).

作用機序

Safety and Hazards

将来の方向性

The use of azido compounds in click chemistry is a rapidly growing field with many potential applications in drug discovery, materials science, and other areas . The development of new azido compounds like “1-(2-Azidoethyl)-4-(trifluoromethoxy)benzene” could open up new possibilities in these areas.

特性

IUPAC Name |

1-(2-azidoethyl)-4-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N3O/c10-9(11,12)16-8-3-1-7(2-4-8)5-6-14-15-13/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKQWEHUTWCTIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN=[N+]=[N-])OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydrazino-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2777625.png)

![{4-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanol](/img/structure/B2777626.png)

![1-(3-((4-(Trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2777628.png)

![Tert-butyl 4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate](/img/structure/B2777632.png)